molecular formula C7H3ClF4O2S B6343452 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride;  98% CAS No. 32466-25-4

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride; 98%

Cat. No. B6343452
CAS RN: 32466-25-4
M. Wt: 262.61 g/mol
InChI Key: AQSRBBYQZMBMQG-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C7H3Cl2F3O2S . It is used as an intermediate in the production of pesticides and dyes .


Synthesis Analysis

This compound is synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride consists of a benzene ring substituted with a chloro group, a trifluoromethyl group, and a benzenesulfonyl group . The average mass of the molecule is 279.064 Da and the monoisotopic mass is 277.918274 Da .


Physical And Chemical Properties Analysis

The compound is a solid under normal conditions . Its empirical formula is C7H3Cl2F3O2S and its molecular weight is 279.06 .

Scientific Research Applications

Organic Synthesis

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride: is a valuable reagent in organic synthesis. It acts as a sulfonylating agent, introducing the sulfonyl group into organic molecules. This compound is particularly useful in the synthesis of sulfonamides and sulfonyl fluorides, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Material Science

In material science, this compound can be used to modify the surface properties of various materials. By introducing sulfonyl fluoride groups onto the surface, it can alter the hydrophobicity, which is beneficial for creating water-resistant coatings or modifying the surface energy of polymers .

Peptide Chemistry

The compound finds application in peptide chemistry, where it is used for the modification of amino acids and peptides. The sulfonyl fluoride group can act as a protecting group or be used to modify the side chains of amino acids, thus influencing the structure and function of peptides .

Analytical Chemistry

In analytical chemistry, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can be used as a derivatization agent for the analysis of various compounds by techniques such as gas chromatography or mass spectrometry. It helps in increasing the volatility or stability of the analytes .

Catalysis

This compound can serve as a catalyst or a catalyst precursor in various chemical reactions. Its ability to introduce sulfonyl groups can be harnessed to catalyze transformations that require the transfer of these groups, enhancing reaction efficiency .

Medicinal Chemistry

In medicinal chemistry, the sulfonyl fluoride group is of interest for the development of covalent inhibitors. These inhibitors can form a stable bond with their target enzymes, leading to the development of drugs with prolonged activity .

Environmental Science

The compound’s reactivity with moisture and its potential to release fluoride ions can be utilized in environmental science for the removal of pollutants. It can be part of systems designed to neutralize or decompose hazardous substances .

Polymer Chemistry

Lastly, in polymer chemistry, 4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride can be used to introduce sulfonyl fluoride groups into polymers. This modification can impart unique properties such as flame retardancy or chemical resistance to the polymers .

Safety and Hazards

Contact with this compound can cause severe skin burns and eye damage . It should not be ingested or inhaled, and contact with skin or eyes should be avoided . In case of contact, immediate medical attention is required . Additionally, thermal decomposition of the compound can lead to the release of irritating gases and vapors .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSRBBYQZMBMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)benzenesulfonyl fluoride

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